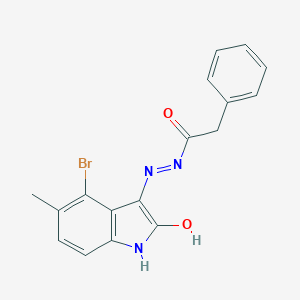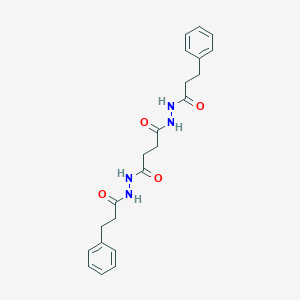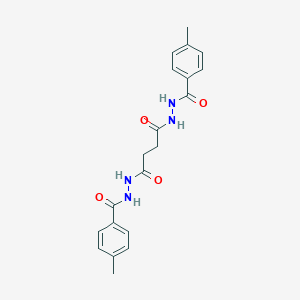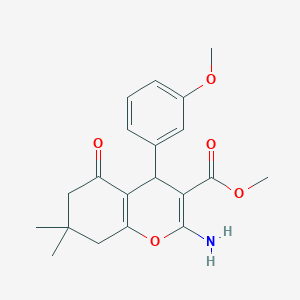![molecular formula C24H24N2O4S B464328 N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide CAS No. 289700-48-7](/img/structure/B464328.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide, also known as MPT0B390, is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been synthesized using a multi-step process that involves the reaction of various chemical reagents. In
Wirkmechanismus
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide is not fully understood, but it is believed to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival. Specifically, N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. In addition, N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the activity of various signaling pathways. In addition, in vivo studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide can inhibit tumor growth and angiogenesis, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. In addition, it has been shown to have potent anti-cancer and anti-inflammatory effects, making it a valuable tool for studying these diseases. However, there are also some limitations to using N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its potency and selectivity may vary depending on the cell line or animal model used, which can affect the reproducibility of experimental results.
Zukünftige Richtungen
There are several future directions for studying N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. This could lead to the development of more potent and selective N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide analogs. Another direction is to study the pharmacokinetics and toxicity of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide in animal models, which could provide valuable information for its potential use in clinical trials. Finally, N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide could be studied in combination with other anti-cancer or anti-inflammatory agents to determine if it has synergistic effects.
Synthesemethoden
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide involves a multi-step process that begins with the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 2,2-diphenylacetic acid in the presence of a coupling agent. The resulting product is then subjected to a series of purification steps, including recrystallization, to obtain the final product. The synthesis method has been optimized to yield high purity and yield of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications. Several studies have shown that N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide has been found to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-21-11-13-22(14-12-21)31(28,29)26-15-17-30-18-16-26/h1-14,23H,15-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSZKRMMVIQMCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]butanamide](/img/structure/B464253.png)
![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464255.png)

![Methyl 4-oxo-4-[2-(phenylacetyl)hydrazino]butanoate](/img/structure/B464267.png)
![N-(2,4-dimethylphenyl)-4-[2-(4-fluorobenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B464268.png)
![4-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464292.png)
![4-[2-(4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464293.png)



![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464314.png)
![2-({[4-(4-Morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464321.png)
![5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464343.png)
![2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B464356.png)